molecular formula C14H24N4O5 B13254460 Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one

Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one

Cat. No.: B13254460
M. Wt: 328.36 g/mol
InChI Key: VNHOPKVCLQNXOY-UHFFFAOYSA-N
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Description

Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyridazinone core, and a methoxyethyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the piperidine ring and the methoxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one include:

  • Carbonic acid, 2-methoxyethyl methyl ester
  • Carbonic acid, 5-[2-methoxyethyl(methyl)amino]-2-(3-piperidinyl)-3-pyridazinone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Carbonic acid; 5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one is a synthetic compound of interest in pharmacological research. This compound is characterized by its unique structural features, which include a pyridazinone ring and a piperidine moiety, suggesting potential biological activities that merit investigation.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : Carbonic acid; 5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one
  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 270.31 g/mol

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of piperidinyl compounds exhibit antimicrobial properties, potentially effective against various bacterial strains and fungi. For instance, disk diffusion assays have shown activity against E. coli and Staphylococcus aureus .
  • Histamine Receptor Modulation : The compound has been investigated for its role as a histamine H4 receptor antagonist. This receptor is implicated in inflammatory responses, and antagonists may offer therapeutic avenues for conditions such as asthma and allergic reactions .
  • CNS Activity : Given the presence of the piperidine structure, there is potential for central nervous system (CNS) activity. Compounds with similar structures have been noted for their effects on neurotransmitter systems, suggesting that further exploration could yield insights into neuropharmacological applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, S. aureus
Histamine Receptor AntagonismPotential treatment for inflammation
CNS ActivityPossible effects on neurotransmission

Detailed Findings

  • Antimicrobial Studies :
    • A study conducted on various extracts revealed that the crude extracts containing similar piperidine derivatives showed significant inhibition zones against pathogenic bacteria and fungi, indicating a promising antimicrobial profile .
  • Histamine H4 Receptor Inhibition :
    • Research focused on histamine receptor antagonists has shown that compounds with similar structures can inhibit H4 receptor-mediated signaling pathways, providing a basis for developing treatments for allergic conditions .
  • Neuropharmacological Potential :
    • Investigations into the CNS effects of related compounds suggest that modulation of neurotransmitter systems could be a mechanism through which this compound exerts its effects, warranting further pharmacological studies .

Properties

Molecular Formula

C14H24N4O5

Molecular Weight

328.36 g/mol

IUPAC Name

carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one

InChI

InChI=1S/C13H22N4O2.CH2O3/c1-16(6-7-19-2)12-8-13(18)17(15-10-12)11-4-3-5-14-9-11;2-1(3)4/h8,10-11,14H,3-7,9H2,1-2H3;(H2,2,3,4)

InChI Key

VNHOPKVCLQNXOY-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CC(=O)N(N=C1)C2CCCNC2.C(=O)(O)O

Origin of Product

United States

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